L-NMMA

Description

Tilarginine has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow.

Tilarginine has been reported in Flueggea suffruticosa, Abies holophylla, and other organisms with data available.

Tilarginine is a pan-nitric oxide synthase (NOS) inhibitor, with potential immunomodulating and antineoplastic activities. Upon administration, tilarginine binds to and inhibits NOS, a free radical signaling molecule that promotes angiogenesis, metastasis, and immunosuppression in the tumor microenvironment (TME). Reduction in NOS activity may abrogate the immunosuppressive TME, enhance tumor antigen-specific immune response and inhibit tumor cell proliferation.

TILARGININE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

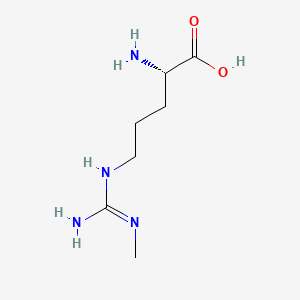

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWOCRCBQPEKQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040560 | |

| Record name | L-Monomethylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17035-90-4 | |

| Record name | NG-Monomethyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17035-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilarginine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Monomethylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Targinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Nitric Oxide Synthase Inhibition by L-NMMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NG-monomethyl-L-arginine (L-NMMA) is a classical and widely utilized inhibitor of nitric oxide synthase (NOS) enzymes. As a structural analogue of the endogenous substrate L-arginine, this compound acts as a competitive inhibitor across all three major NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1][2] This competitive inhibition prevents the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Understanding the precise mechanism of this compound's inhibitory action, its kinetics, and the experimental methodologies to assess its effects is fundamental for researchers in pharmacology, physiology, and drug development. This technical guide provides an in-depth overview of the core principles of this compound-mediated NOS inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor by binding to the active site of the NOS enzyme, directly competing with the natural substrate, L-arginine.[2] Its structural similarity to L-arginine, particularly the guanidino group, allows it to occupy the same binding pocket.[5] This binding event physically obstructs L-arginine from accessing the catalytic machinery of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and the concurrent production of NO.[2] The inhibition by this compound is reversible and its efficacy is dependent on the relative concentrations of both the inhibitor (this compound) and the substrate (L-arginine).[1][2]

Beyond simple competitive inhibition, this compound can also act as a reaction-based inhibitor for nNOS and iNOS, but not eNOS.[1] In a process dependent on NADPH and the cofactor tetrahydrobiopterin (BH4), nNOS and iNOS can slowly metabolize this compound to form an N-hydroxy derivative.[1] This intermediate can then either be processed to L-citrulline and NO or lead to the inactivation of the enzyme through heme loss.[1]

Signaling Pathway of Nitric Oxide Synthesis and Inhibition by this compound

Caption: Competitive inhibition of nitric oxide synthase by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound varies among the different NOS isoforms and can be influenced by the specific experimental conditions and the species from which the enzyme was derived. The following table summarizes key quantitative data for this compound inhibition of nNOS, eNOS, and iNOS.

| Parameter | nNOS | eNOS | iNOS | Species | Reference |

| IC50 | 4.9 µM | 3.5 µM | 6.6 µM | Not Specified | [6] |

| IC50 | 4.1 µM | - | - | Not Specified | [7] |

| Ki | ~0.18 µM | - | ~6 µM | Rat | [7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

Several well-established assays are employed to quantify the inhibitory effect of this compound on NOS activity. The choice of assay often depends on the research question, the biological system being studied (purified enzyme, cell culture, or tissue), and the available equipment.

In Vitro NOS Activity Assay (Griess Assay)

This is one of the most common methods for measuring NOS activity by quantifying the production of nitrite (NO₂⁻), a stable and measurable breakdown product of NO.[8]

Principle: NO produced by NOS is rapidly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite, and then the total nitrite concentration is determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing the necessary cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). For nNOS and eNOS assays, also include calmodulin and CaCl₂.[8]

-

Inhibitor and Substrate Addition: In a 96-well microplate, add varying concentrations of this compound to the appropriate wells. Then, add the substrate, L-arginine.

-

Enzyme Initiation: Initiate the reaction by adding the purified recombinant nNOS, eNOS, or iNOS enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.[8]

-

Reaction Termination: Stop the reaction, for example, by adding a reagent that denatures the enzyme.

-

Nitrite Measurement:

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Generate a standard curve using a known concentration of sodium nitrite. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[8]

Experimental Workflow for Griess Assay

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 3. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]

- 5. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | NOS inhibitor | Hello Bio [hellobio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

L-NG-Monomethyl-L-arginine (L-NMMA): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of L-NG-Monomethyl-L-arginine (L-NMMA), a cornerstone tool in nitric oxide (NO) research. This compound serves as a competitive inhibitor of nitric oxide synthase (NOS) isoforms, enabling the investigation of the multifaceted roles of NO in diverse physiological and pathological processes.

Core Chemical and Physical Properties

This compound is most commonly available as an acetate salt, which enhances its stability and solubility in aqueous solutions. It is a structural analog of L-arginine, the endogenous substrate for NOS.

| Property | Data | Citation(s) |

| Synonyms | NG-Monomethyl-L-arginine, L-NG-Monomethyl Arginine, Tilarginine | [1][2][3][4][5] |

| CAS Number | 53308-83-1 (for acetate salt) | [1][2][3][5][6][7][8] |

| Molecular Formula | C₇H₁₆N₄O₂ • C₂H₄O₂ (acetate salt) | [2][3][4] |

| Molecular Weight | 248.28 g/mol (acetate salt) | [1][3][7][8] |

| Appearance | White solid or crystalline solid | [4][6][7] |

| Purity | Typically ≥98% or ≥99% | [2][3][4][8] |

| Storage (Powder) | Store at -20°C or 2 to 8°C, desiccated. Stable for ≥4 years at -20°C. | [1][2][4][5][6] |

| Storage (Solutions) | Aqueous solutions should be used fresh; can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [1][4][7] |

Solubility

Proper dissolution of this compound is critical for experimental success. It is readily soluble in water and aqueous buffers, but has limited solubility in common organic solvents.

| Solvent | Solubility | Citation(s) |

| Water | ≥ 50 mg/mL (or 50 mM) | [1][7][8][9] |

| PBS (pH 7.2) | ~10 mg/mL | [2][4] |

| Ethanol | ~1 mg/mL | [2][4] |

| DMSO | ~0.25 mg/mL (Insoluble in fresh DMSO) | [1][2][4] |

Note: For organic stock solutions, it is crucial to purge the solvent with an inert gas. When diluting into aqueous buffers for biological experiments, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[4]

Mechanism of Action: Competitive NOS Inhibition

This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[10] As an L-arginine analog, this compound binds to the substrate-binding site on the enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.[11][12] While it is a non-selective inhibitor, its affinity and inhibitory constants vary across the different isoforms.[2][10]

Inhibitory Activity

The potency of this compound is quantified by its IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. These parameters are crucial for determining appropriate experimental concentrations. Values can vary based on the enzyme source (species) and assay conditions.

| Parameter | nNOS (NOS1) | eNOS (NOS3) | iNOS (NOS2) | Citation(s) |

| IC₅₀ | 4.1 µM, 4.9 µM | 3.5 µM | 6.6 µM | [1][7] |

| Kᵢ | ~0.18 µM (rat) | ~0.4 µM (human) | ~6 µM (rat/mouse) | [1][9] |

Impact on Downstream Signaling

The primary consequence of NOS inhibition by this compound is the decreased production of nitric oxide. This directly impacts the canonical NO signaling pathway, where NO activates soluble guanylate cyclase (sGC), leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[11] cGMP is a critical second messenger that mediates many of NO's physiological effects, including smooth muscle relaxation (vasodilation) and neurotransmission. By blocking NO synthesis, this compound effectively attenuates cGMP-dependent signaling.[7]

Experimental Protocols

Below are generalized methodologies for the application of this compound in common research settings. Researchers must optimize concentrations, incubation times, and administration routes for their specific models and experimental questions.

In Vitro Experiments: Cell Culture

Objective: To inhibit NO production in cultured cells to study its role in cellular processes.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound acetate in sterile water or PBS (e.g., 100 mM).[7][8] Filter-sterilize through a 0.22 µm filter. Aliquot and store at -20°C for up to one month.[7]

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to the appropriate confluency (e.g., 70-80%).[13]

-

Treatment:

-

Remove the culture medium from the cells.

-

Wash cells once with sterile PBS.

-

Add fresh culture medium containing the desired final concentration of this compound. Effective concentrations in cell culture typically range from 100 µM to 1 mM.[9][12] A vehicle control (medium without this compound) should always be included.

-

To demonstrate specificity, a rescue experiment can be performed by co-incubating with a high concentration of L-arginine (e.g., 5-10 fold excess over this compound).[9][14]

-

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific endpoint being measured.

-

Endpoint Analysis: Assess the effect of NO inhibition. A common method is to measure the accumulation of nitrite (a stable breakdown product of NO) in the culture supernatant using the Griess Reagent System.[15]

In Vivo Experiments: Systemic and Local Administration

Objective: To inhibit NO production systemically or in a specific vascular bed to study its role in cardiovascular regulation, hemodynamics, or other physiological functions.

Methodology (Human Study Example - Intravenous Infusion):

-

Subject Preparation: Subjects are typically studied under controlled conditions (e.g., supine position, after fasting). Baseline physiological parameters (blood pressure, heart rate, cardiac output) are recorded.[16]

-

Drug Preparation: this compound is reconstituted in sterile saline for infusion.

-

Administration: this compound is administered intravenously. Dosing regimens can vary significantly:

-

Monitoring: Hemodynamic and cardiovascular parameters are monitored continuously or at regular intervals throughout the infusion and for a period afterward to capture the pharmacodynamic effects.[16][18]

-

Data Analysis: Changes in measured parameters from baseline are calculated to determine the effect of NOS inhibition. For example, an increase in mean arterial pressure and a decrease in cardiac output are expected effects.[16][17]

Note: In animal studies, doses can be higher. For localized effects, such as in studying vascular function in a specific limb, intra-arterial infusion is often used to minimize systemic effects.[19] All in vivo protocols require appropriate ethical review and approval.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. agscientific.com [agscientific.com]

- 6. biotium.com [biotium.com]

- 7. This compound | NOS inhibitor | Hello Bio [hellobio.com]

- 8. abcam.com [abcam.com]

- 9. This compound acetate | NOS | TargetMol [targetmol.com]

- 10. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The impact of nitric oxide on HER family post-translational modification and downstream signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Nitric Oxide Production by Endothelial Cells Using Electron Paramagnetic Resonance Spectroscopy [ucur.org]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of the nitric oxide synthase inhibitor this compound on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]

L-NMMA Selectivity for nNOS vs. eNOS vs. iNOS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-monomethyl-L-arginine (L-NMMA) is a non-selective competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). As a structural analog of L-arginine, the endogenous substrate for NOS, this compound has been a critical pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). Understanding the selectivity profile of this compound is paramount for the accurate interpretation of experimental results and for the development of more selective NOS inhibitors for therapeutic applications. This guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory potency of this compound against the NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the species from which the enzyme was sourced, whether the enzyme is purified or in a cellular lysate, and the specific assay conditions. The following table summarizes the reported quantitative data for this compound against the three NOS isoforms.

| Isoform | Species | Parameter | Value (µM) | Notes |

| nNOS | Rat | Ki | ~0.18 | Cell-free assay.[1] |

| Human | IC50 | 4.1 | Cell-free assay.[1] | |

| Rat | IC50 | 4.9 | --- | |

| eNOS | Human | IC50 | 3.5 | --- |

| Porcine | --- | 0.1-100 (conc. range for inhibition) | Ca2+-dependent endothelial NO synthase from porcine aortae.[2] | |

| iNOS | Rat | Ki | ~6 | Cell-free assay.[1] |

| Human | IC50 | 6.6 | --- |

Note: The variability in these values underscores the importance of determining the inhibitory constants under the specific conditions of your experimental setup.

Experimental Protocols

Accurate determination of the selectivity of this compound requires robust and well-characterized experimental protocols. The two most common methods for measuring NOS activity are the citrulline assay and the Griess assay.

In Vitro NOS Activity Assay: The Citrulline Assay

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS. It is a direct and sensitive method for quantifying enzyme activity.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

L-[3H]arginine or L-[14C]arginine

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

NADPH

-

Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

For nNOS and eNOS: Calmodulin and CaCl2

-

This compound stock solution

-

Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing NOS Assay Buffer, NADPH, FAD, FMN, BH4, and either Calmodulin/CaCl2 (for nNOS and eNOS) or no calcium/calmodulin (for iNOS).

-

Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (the solvent used to dissolve this compound).

-

Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.

-

Add Substrate: Add radiolabeled L-arginine to each tube. The final volume should be consistent across all reactions.

-

Incubate: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Stop Reaction: Terminate the reaction by adding Stop Buffer.

-

Separate Substrate and Product: Add a slurry of Dowex AG 50W-X8 resin to each tube. The resin binds to the positively charged L-[3H]arginine, while the neutral L-[3H]citrulline remains in the supernatant.

-

Quantify Product: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate IC50/Ki: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

In Vitro NOS Activity Assay: The Griess Assay

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

NOS Assay Buffer

-

L-arginine

-

NADPH and cofactors (as in the citrulline assay)

-

This compound stock solution

-

Nitrate Reductase

-

Griess Reagent A (e.g., sulfanilamide in phosphoric acid)

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, and the necessary cofactors for the specific NOS isoform.

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Convert Nitrate to Nitrite: Add Nitrate Reductase and its necessary cofactors (e.g., NADPH) to each well to convert any nitrate produced into nitrite. Incubate as required by the manufacturer's instructions.

-

Develop Color: Add Griess Reagent A followed by Griess Reagent B to each well.

-

Incubate: Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.

-

Measure Absorbance: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify and Calculate: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each NOS isoform.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways for each NOS isoform and the point of inhibition by this compound.

Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS, showing this compound inhibition.

Experimental Workflow

The following diagram outlines the logical workflow for determining the IC50 of this compound for a given NOS isoform using the Griess assay.

Caption: Workflow for determining the IC50 of this compound using the Griess assay.

Conclusion

This compound serves as a valuable, albeit non-selective, inhibitor of all three NOS isoforms. A thorough understanding of its inhibitory profile, obtained through rigorous experimental protocols such as the citrulline and Griess assays, is essential for its effective use in research. The data presented in this guide highlight the generally comparable potency of this compound against the different isoforms, with some studies suggesting a slightly higher potency for nNOS and eNOS over iNOS. For researchers and drug development professionals, this information is critical for interpreting data from studies using this compound and for guiding the development of next-generation, isoform-selective NOS inhibitors with improved therapeutic potential.

References

The In Vivo Profile of L-NMMA: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), playing a critical role in preclinical and clinical research to investigate the physiological and pathophysiological roles of nitric oxide (NO).[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing essential pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effects by competing with the endogenous substrate L-arginine for binding to the active site of nitric oxide synthase, thereby inhibiting the production of nitric oxide.[3] This inhibition of NO synthesis leads to a variety of downstream physiological effects, given the ubiquitous role of NO in vasodilation, neurotransmission, and immune responses.[3][4]

Caption: Competitive inhibition of nitric oxide synthase (NOS) by this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in both human and animal models. Studies have revealed a relatively short half-life and dose-dependent elimination kinetics.

Human Pharmacokinetic Parameters

A study in healthy human subjects following a bolus intravenous infusion of 3 mg/kg this compound provided the following key pharmacokinetic parameters.[3][5]

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Maximum Plasma Concentration (Cmax) | 12.9 ± 3.4 | µg/mL | [3][5] |

| Elimination Half-life (t1/2) | 63.5 ± 14.5 | minutes | [3][5] |

| Clearance (CL) | 12.2 ± 3.5 | mL/min/kg | [3][5] |

Animal Pharmacokinetic Parameters

In rats, this compound exhibits nonlinear pharmacokinetics.[6] The elimination parameters were estimated following intravenous bolus doses of 25, 50, and 100 mg/kg.[6]

| Parameter | Estimated Value | Unit | Reference |

| Michaelis-Menten Constant (Km) | 70.2 | µM | [6] |

| Maximum Elimination Rate (Vmax) | 4.59 | µM/min | [6] |

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of NO synthesis and are observed across various physiological systems.

Cardiovascular Effects in Humans

Systemic administration of this compound in humans leads to significant hemodynamic changes. A bolus infusion of 3 mg/kg i.v. over 5 minutes resulted in the following effects 15 minutes after the start of administration.[3]

| Parameter | Percentage Change from Baseline (Mean) | P-value | Reference |

| Cardiac Output (CO) | -13% | <0.05 | [3] |

| Fundus Pulsation Amplitude (FPA) | -26% | <0.05 | [3] |

| Exhaled Nitric Oxide (exhNO) | -46% | <0.01 | [3] |

| Systemic Vascular Resistance (SVR) | +16% | <0.05 | [3] |

The duration of these effects varies, with some parameters returning to baseline within 45-60 minutes, while others, like exhaled NO, can remain reduced for longer periods.[7]

Effects on the Central Nervous System

In animal models, this compound has been shown to influence neurotransmitter levels. Local infusion of this compound into the striatum of freely moving rats resulted in a dose-dependent increase in extracellular GABA concentrations.[4]

Effects on Insulin Secretion in Animal Models

In a mouse model of multiple low-dose streptozotocin-induced diabetes, in vivo administration of this compound (0.25 mg/g body weight) was shown to normalize glucose-stimulated insulin secretion.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols from in vivo studies of this compound.

Human Study: Pharmacokinetic and Pharmacodynamic Profiling

Objective: To investigate the pharmacokinetic-pharmacodynamic profile of this compound in healthy subjects.[3]

Methodology:

-

Subjects: Seven healthy volunteers.

-

Drug Administration: A single intravenous bolus of 3 mg/kg this compound was administered over 5 minutes.

-

Pharmacokinetic Sampling: Blood samples were collected at baseline and at 15, 65, 95, 155, and 305 minutes after the start of drug administration. Plasma concentrations of this compound were determined by a validated analytical method.

-

Pharmacodynamic Measurements:

-

Systemic Hemodynamics: Mean arterial pressure and pulse rate were monitored.

-

Cardiac Output (CO): Measured at the same time points as pharmacokinetic sampling.

-

Fundus Pulsation Amplitude (FPA): Assessed as a measure of choroidal blood flow.

-

Exhaled Nitric Oxide (exhNO): Measured to determine systemic NO synthesis inhibition.

-

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. Pharmacodynamic effects were correlated with plasma concentrations using an Emax model.

Caption: Workflow for a human pharmacokinetic-pharmacodynamic study of this compound.

Animal Study: Nonlinear Pharmacokinetics in Rats

Objective: To characterize the pharmacokinetics of this compound in rats.[6]

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: Intravenous bolus doses of 25, 50, and 100 mg/kg this compound.

-

Pharmacokinetic Sampling: Serial blood samples were collected via a cannulated artery at predetermined time points.

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) assay with pre-column derivatization and ultraviolet detection.

-

Data Analysis: Compartmental and non-compartmental analyses were performed to determine the pharmacokinetic parameters. The data were fit to a nonlinear model to estimate Km and Vmax.

Clinical and Therapeutic Implications

The ability of this compound to modulate NO signaling has led to its investigation in various clinical contexts. It has been studied in circulatory shock and, more recently, in combination with chemotherapy for the treatment of triple-negative breast cancer.[9][10][11] In these studies, this compound has generally been found to be safe, with manageable side effects such as transient hypertension.[10] The rationale for its use in oncology stems from the association of inducible nitric oxide synthase (iNOS) with poor prognosis in certain cancers.[9][10] By inhibiting iNOS, this compound may reduce tumor aggressiveness and enhance the efficacy of cytotoxic agents.[10]

Conclusion

This compound remains an invaluable pharmacological tool for elucidating the multifaceted roles of nitric oxide in health and disease. A thorough understanding of its in vivo pharmacokinetics and pharmacodynamics is essential for the design of robust experimental protocols and the interpretation of research findings. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent nitric oxide synthase inhibitor.

References

- 1. biotium.com [biotium.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NG-monomethyl-L-arginine, an inhibitor of nitric oxide synthase, increases extracellular GABA in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Nonlinear pharmacokinetics of L-N(G)-methyl-arginine in rats: characterization by an improved HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1/2 clinical trial of the nitric oxide synthase inhibitor this compound and taxane for treating chemoresistant triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of iNOS as a novel effective targeted therapy against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel drug combination can target triple-negative breast cancer for treatment [read.houstonmethodist.org]

The Role of L-NMMA in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[1][2] By blocking the synthesis of NO, a critical signaling molecule in the cardiovascular system, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of NO in vascular tone, blood pressure regulation, and endothelial function.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cardiovascular research, and detailed experimental considerations.

Chemical and Physical Properties

This compound, often used as an acetate salt, is a water-soluble white solid.[5][6] Its inhibitory action is stereospecific, with the L-enantiomer being active, while the D-enantiomer (D-NMMA) is inactive.[7]

| Property | Value | Reference |

| Common Names | Nω-Methyl-L-arginine; NG-Monomethyl-L-arginine | [6] |

| CAS Number | 53308-83-1 | [6] |

| Molecular Formula | C₇H₁₆N₄O₂ • CH₃COOH | [6] |

| Molecular Weight | 248.28 g/mol | [6][8] |

| Solubility | Soluble in water | [5][6] |

| Storage | Store desiccated at -20°C | [6] |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound acts as a competitive inhibitor of nitric oxide synthase (NOS) by competing with the endogenous substrate, L-arginine, at the enzyme's active site.[9] This inhibition prevents the conversion of L-arginine to L-citrulline and nitric oxide. This compound inhibits all known isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[2][10] The inhibitory constants (Ki) demonstrate varying potencies for the different isoforms.[2][8][10]

| NOS Isoform | Ki (µM) | Reference |

| nNOS (rat) | ~0.18 | [2][8][10] |

| eNOS (human) | ~0.4 | [2][10] |

| iNOS (mouse/rat) | ~6 | [2][8][10] |

The inhibition of eNOS in the vascular endothelium is of particular importance in cardiovascular research, as it leads to a reduction in the basal and stimulated production of NO, a potent vasodilator.[3] This reduction in NO bioavailability results in vasoconstriction and an increase in vascular tone.[2][7] The effects of this compound can be reversed by the administration of excess L-arginine, but not D-arginine, demonstrating the competitive and stereospecific nature of the inhibition.[7][11]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of this compound in the nitric oxide signaling pathway.

References

- 1. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuronal Nitric Oxide Synthase and Human Vascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. agscientific.com [agscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound acetate | NOS | TargetMol [targetmol.com]

- 11. ahajournals.org [ahajournals.org]

The Impact of L-NMMA on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-monomethyl-L-arginine (L-NMMA) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO), this compound provides a means to investigate the multifaceted roles of NO in the central nervous system (CNS). Nitric oxide, a gaseous signaling molecule, is implicated in a vast array of physiological and pathological processes within the brain, including neurotransmission, synaptic plasticity, and cerebrovascular regulation. Understanding the precise effects of this compound is therefore crucial for elucidating the intricate functions of the NO signaling cascade in both health and disease, and for the development of novel therapeutic strategies targeting this pathway.

This in-depth technical guide provides a comprehensive overview of the effects of this compound on the CNS. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, its impact on key neurobiological processes, and methodologies for its experimental application.

Core Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound exerts its effects by competing with the endogenous substrate, L-arginine, for the active site of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). By blocking the synthesis of NO, this compound disrupts the canonical NO signaling pathway, which involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).

Quantitative Data on NOS Inhibition

The inhibitory potency of this compound varies across the different NOS isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this inhibition.

| NOS Isoform | This compound IC50 (µM) |

| Neuronal NOS (nNOS) | 4.9[1] |

| Inducible NOS (iNOS) | 6.6[1] |

| Endothelial NOS (eNOS) | 3.5 - 5 ± 1[1][2] |

Effects on Neurotransmission

Nitric oxide acts as a retrograde messenger and neuromodulator, influencing the release of various neurotransmitters. By inhibiting NO production, this compound can significantly alter the neurochemical landscape of the brain.

Modulation of Glutamate and GABA Release

The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is critical for normal brain function. The NO signaling pathway is known to modulate the release of both of these key neurotransmitters in regions such as the hippocampus. While direct quantitative data on the percentage change in glutamate and GABA levels in the hippocampus following this compound administration from microdialysis studies is not consistently reported in the literature, studies on the modulation of the NO/cGMP pathway by GABAergic and glutamatergic systems suggest a complex interplay. For instance, blockade of GABAergic inhibition can lead to an increase in cGMP levels, an effect that is largely dependent on the activation of NMDA receptors, which are themselves linked to NO production.

Further research using in vivo microdialysis with direct administration of this compound is required to precisely quantify its impact on the extracellular concentrations of glutamate and GABA in specific brain regions.

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied form of synaptic plasticity in which NO has been implicated as a key signaling molecule, particularly in the hippocampus.

Attenuation of Long-Term Potentiation (LTP)

The role of NO in LTP, especially at the CA1 synapse of the hippocampus, is well-documented. Studies have shown that inhibitors of nitric oxide synthase can block the induction of LTP. While specific percentage reductions in the field excitatory postsynaptic potential (fEPSP) slope with this compound are variable depending on the experimental conditions, the general finding is a significant attenuation of LTP. For example, the application of NOS inhibitors has been shown to cause a gradual decline of the potentiated response back towards baseline. One study demonstrated that application of an NOS inhibitor 5 minutes after tetanus blocked LTP as effectively as adding it beforehand, suggesting a role for NO in both the induction and maintenance phases of early LTP.

Modulation of NMDA Receptor Function

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a critical role in synaptic plasticity and excitotoxicity. There is evidence for a modulatory relationship between the NO signaling pathway and NMDA receptor function. However, direct quantitative data on the specific effects of this compound on NMDA receptor-mediated currents is complex and can be context-dependent. Some studies suggest that NO can modulate NMDA receptor activity, but the direct impact of this compound on NMDA receptor currents, independent of its effect on the broader NO signaling environment, requires further elucidation through targeted patch-clamp electrophysiology studies.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.

Objective: To measure the effect of this compound on extracellular glutamate and GABA levels in the rat hippocampus.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

-

Probe Implantation: Surgically implant a guide cannula targeting the hippocampus (e.g., CA1 region) according to stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery for a designated period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of glutamate and GABA levels.

-

This compound Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Sample Collection: Continue to collect dialysate samples for a specified period after this compound administration.

-

Analysis: Analyze the collected dialysate samples for glutamate and GABA concentrations using HPLC.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This technique allows for the study of synaptic plasticity in an in vitro preparation of the hippocampus.

Objective: To determine the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Vibratome or tissue chopper

-

Dissection microscope

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

aCSF

-

This compound solution

Procedure:

-

Slice Preparation: Rapidly dissect the hippocampus from a rat or mouse brain in ice-cold, oxygenated aCSF. Cut coronal or horizontal slices (e.g., 300-400 µm thick) using a vibratome.

-

Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording Setup: Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: Deliver single baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP of approximately 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

-

This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-HFS Recording: Continue to record fEPSPs at the baseline frequency for at least 60 minutes after the HFS.

-

Data Analysis: Measure the slope of the fEPSP and express the post-HFS slope as a percentage of the pre-HFS baseline slope.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Nitric Oxide Signaling and this compound Inhibition.

Caption: In Vivo Microdialysis Workflow.

Caption: LTP Electrophysiology Workflow.

Conclusion

This compound remains an indispensable tool for dissecting the complex roles of nitric oxide in the central nervous system. Its ability to inhibit NOS isoforms provides a powerful method for investigating the involvement of NO in fundamental processes such as neurotransmission and synaptic plasticity. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the design and interpretation of experiments utilizing this compound. As our understanding of the intricate signaling networks within the brain continues to evolve, the precise and informed use of pharmacological tools like this compound will be paramount in advancing our knowledge and developing novel therapeutic interventions for neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo L-NMMA Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound serves as a powerful tool in preclinical research to investigate the role of the NO pathway in a wide range of physiological and pathophysiological processes. These include the regulation of vascular tone and blood pressure, neurotransmission, and the immune response.

These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mouse models, intended to guide researchers in designing and executing robust and reproducible experiments.

Data Presentation: Quantitative Effects of this compound Administration

The following tables summarize the dose-dependent effects of this compound on key physiological parameters in rodents, primarily focusing on blood pressure. It is important to note that the majority of detailed dose-response studies have been conducted in rats; however, data from mouse studies are included where available.

Table 1: Intravenous (IV) Administration of this compound

| Species | Dose (mg/kg) | Effect on Mean Arterial Pressure (MAP) | Reference |

| Mouse | 10 | Increased systolic blood pressure | [1] |

| Rat | 0.03 - 300 | Dose-dependent increase | [2] |

| Rat | 16 and 160 mmol/kg | Dose-dependent increase | [3] |

Table 2: Intraperitoneal (IP) Administration of this compound

| Species | Dose | Effect | Reference |

| Mouse | 40 and 80 mg/kg/day | Ineffective alone in preventing mortality in an influenza model | [4] |

| Mouse | 0.17 mg/g and 0.25 mg/g body weight | 0.25 mg/g dose resulted in normoglycemia in a diabetes model | [5] |

| Rat | 3 mg/day (osmotic minipump) | Did not affect baseline MAP but increased pressor response to angiotensin II | [6] |

Table 3: Oral Administration of L-NAME (a related NOS inhibitor)

Note: Data for oral administration of this compound is limited. L-NAME is another commonly used NOS inhibitor with a similar mechanism of action.

| Species | Dose (mg/kg) | Effect on Blood Pressure | Reference |

| Rat | 40 mg/kg/day in drinking water | Increased blood pressure | [7] |

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthesis and Inhibition by this compound

The diagram below illustrates the synthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS) and the competitive inhibition of this process by this compound.

Figure 1. Inhibition of Nitric Oxide Synthase by this compound.

Downstream Signaling Cascade of Nitric Oxide in Vascular Smooth Muscle

This diagram outlines the downstream effects of nitric oxide in vascular smooth muscle cells, leading to vasodilation. Inhibition of this pathway by this compound results in vasoconstriction.

Figure 2. NO-mediated vasodilation pathway.

General Experimental Workflow for an In Vivo this compound Study

The following workflow provides a generalized schematic for a typical pharmacological study in mice involving this compound administration.

Figure 3. Experimental workflow for in vivo this compound studies.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

-

NG-monomethyl-L-arginine, acetate salt (this compound)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of sterile saline to the tube to achieve the desired final concentration.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.

-

Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Intraperitoneal (IP) Injection Protocol

Materials:

-

Prepared this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Gauze pads

Procedure:

-

Animal Restraint:

-

Grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.

-

Secure the tail with your little finger against the palm of the same hand.

-

Gently rotate the mouse to expose the abdomen.

-

-

Injection Site:

-

The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

-

Injection:

-

Clean the injection site with a gauze pad moistened with 70% ethanol.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

-

Inject the this compound solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Intravenous (IV) Tail Vein Injection Protocol

Materials:

-

Prepared this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (27-30 gauge)

-

A mouse restrainer

-

Heat lamp or warming pad

Procedure:

-

Animal Preparation:

-

Place the mouse in a restrainer to secure it and expose the tail.

-

Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.

-

-

Injection Site:

-

The lateral tail veins, located on either side of the tail, are the target for injection.

-

-

Injection:

-

Clean the tail with 70% ethanol.

-

Position the needle, bevel up, parallel to the chosen vein.

-

Insert the needle into the vein at a shallow angle. You should see a small amount of blood enter the hub of the needle upon successful entry.

-

Inject the this compound solution slowly. The maximum bolus injection volume is typically 5 ml/kg.

-

Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Oral Gavage Protocol

Materials:

-

Prepared this compound solution

-

A flexible feeding tube or a rigid gavage needle with a ball tip (18-20 gauge for adult mice)

-

Sterile syringe

Procedure:

-

Animal Restraint:

-

Grasp the mouse firmly by the scruff of the neck to prevent movement and straighten the neck and back.

-

-

Tube Measurement:

-

Measure the length of the feeding tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.

-

-

Administration:

-

Moisten the tip of the feeding tube with sterile water or saline for lubrication.

-

Gently insert the tube into the mouse's mouth, passing it over the tongue and down the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Advance the tube to the pre-measured mark.

-

Administer the this compound solution slowly. The typical gavage volume for a mouse is up to 10 ml/kg.

-

Gently remove the tube.

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Concluding Remarks

The protocols and data provided herein offer a comprehensive guide for the in vivo use of this compound in mouse models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and consider the specific aims of their study when selecting the administration route, dosage, and experimental design. Careful attention to technique and appropriate controls will ensure the generation of high-quality, reproducible data to further our understanding of the critical role of the nitric oxide pathway in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-nociceptive activity of nitric oxide synthase inhibitors in the mouse: dissociation between the effect of L-NAME and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a nitric oxide synthase inhibitor on pressor response to angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]

Optimal L-NMMA Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). By mimicking the natural substrate L-arginine, this compound effectively blocks the synthesis of NO, a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, immune response, and cancer progression.[1][2] Its ability to modulate NO levels makes this compound an indispensable tool in cell culture experiments aimed at elucidating the role of nitric oxide in cellular signaling and function.

This document provides detailed application notes and standardized protocols for the use of this compound in cell culture, including recommended concentration ranges for various cell types and experimental assays.

Mechanism of Action

This compound competitively binds to the active site of all three NOS isoforms (nNOS, eNOS, and iNOS), thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.[1] The inhibition is reversible and concentration-dependent. The inhibitory potency of this compound varies between the different NOS isoforms.

Quantitative Data Summary

The following tables summarize the inhibitory constants and effective concentrations of this compound reported in the literature for various NOS isoforms and cell culture applications.

Table 1: Inhibitory Potency of this compound against NOS Isoforms

| NOS Isoform | Inhibitory Constant (Ki) / IC50 | Source |

| nNOS (rat) | Ki: ~0.18 µM | [3] |

| nNOS | IC50: 4.1 µM, 4.9 µM | [3][4] |

| eNOS (human) | Ki: ~0.4 µM | |

| eNOS | IC50: 3.5 µM | [4] |

| iNOS (rat) | Ki: ~6 µM | [3] |

| iNOS (mouse) | IC50: 6.6 µM | [4] |

Table 2: Recommended this compound Concentration Ranges for In Vitro Experiments

| Cell Type | Assay | Effective Concentration | Observed Effect | Source |

| Endothelial Cells (e.g., HUVECs, BAECs) | NO Production Inhibition | 5 - 100 µM | Dose-dependent inhibition of NO production. | |

| Endothelial Cells (e.g., HUVECs) | Proliferation | 50 µM | Inhibition of cell proliferation. | |

| Endothelial Cells (e.g., HUVECs) | Migration | 50 µM | Promotion of cell migration. | |

| Macrophages (e.g., RAW 264.7) | NO Production Inhibition | 10 - 300 µM | Inhibition of LPS-induced NO production. | [5] |

| Pancreatic Islet Cells | Cytokine-induced Nitrite Production | 1 mM | Prevention of cytokine-induced nitrite production. | [6] |

| Triple-Negative Breast Cancer (TNBC) Cells | Proliferation, Migration, Mammosphere Formation | Not specified | Decreased proliferation, migration, and mammosphere formation. |

Signaling Pathway

The primary signaling pathway affected by this compound is the nitric oxide synthesis pathway. By inhibiting NOS, this compound prevents the downstream effects of NO, which are largely mediated through the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).

Figure 1. this compound inhibits the conversion of L-Arginine to Nitric Oxide by NOS.

Experimental Protocols

Preparation of this compound Stock Solution

This compound acetate is soluble in water.[4]

-

Reconstitution: Dissolve this compound acetate powder in sterile, cell culture-grade water to create a stock solution (e.g., 10 mM or 50 mM).

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[4] When ready to use, thaw the aliquot at room temperature and ensure any precipitate is fully dissolved.

Figure 2. Workflow for preparing this compound stock solution.

Protocol: Nitric Oxide Measurement using Griess Assay

This protocol measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) or other NO-inducing agent (for inducible NOS)

-

Phosphate-Buffered Saline (PBS)

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

-

This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for 1-2 hours.

-

Stimulation (for iNOS): For experiments involving iNOS, add the stimulating agent (e.g., LPS) to the wells and incubate for the desired period (e.g., 24 hours). For constitutive NOS, this step is not necessary.

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve Preparation: Prepare a standard curve of NaNO₂ in culture medium, with concentrations ranging from 0 to 100 µM.

-

Griess Reaction:

-

Add 50 µL of sulfanilamide solution to each well containing the samples and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubation: Incubate the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

This compound Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.

-

Incubation: Incubate the plate at 37°C.

-

Image Acquisition (Time X): Capture images of the same areas at regular intervals (e.g., 8, 24, 48 hours) until the scratch in the control well is nearly closed.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Figure 3. Workflow for the wound healing cell migration assay.

Conclusion

This compound is a powerful and widely used tool for investigating the roles of nitric oxide in cell biology. The optimal concentration of this compound for any given experiment is dependent on the cell type, the specific NOS isoform being targeted, and the experimental endpoint. It is therefore crucial to perform dose-response experiments to determine the most effective and specific concentration for your particular application. The protocols provided herein serve as a starting point for designing and executing robust and reproducible cell culture experiments involving this compound.

References

- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | NOS inhibitor | Hello Bio [hellobio.com]

- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of L-NMMA Stock Solution for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-NG-Monomethylarginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2][3] By blocking the production of nitric oxide (NO), this compound is an invaluable tool in elucidating the role of NO in a myriad of physiological and pathophysiological processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.

This compound Properties and Solubility

This compound is typically supplied as a crystalline solid, often as an acetate salt.[4] Before preparing a stock solution, it is essential to understand its solubility and stability characteristics.

Quantitative Data Summary:

| Parameter | Value | Solvent/Condition | Source |

| Molecular Weight | 248.28 g/mol (acetate salt) | - | [1][2] |

| Purity | >95% | - | [1] |

| Form | Crystalline solid | - | [4] |

| Solubility in Water | Up to 50 mM | - | [1][2] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | - | [4] |

| Solubility in Ethanol | ~1 mg/mL | - | [4] |

| Solubility in DMSO | ~0.25 mg/mL | - | [4] |

| Storage (Solid) | -20°C | ≥4 years | [4] |

| Storage (Aqueous Solution) | -20°C | Up to 1 month | [1] |

| Storage (Aqueous Solution) | Room Temperature | Use on the same day | [1][4] |

Experimental Protocols

Materials

-

This compound (acetate salt) powder

-

Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous ethanol

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Personal protective equipment (gloves, lab coat, safety glasses)

Preparation of Aqueous this compound Stock Solution (Recommended)

Aqueous solutions are preferred for most cell-based assays to avoid solvent-induced artifacts.

-

Determine the Desired Stock Concentration: A common stock concentration is 100 mM. To prepare 1 mL of a 100 mM solution, you will need 24.83 mg of this compound acetate salt (MW: 248.28 g/mol ).

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder.

-

Dissolution: Add the desired volume of sterile water or PBS to the tube. For instance, add 1 mL of sterile water to the 24.83 mg of this compound.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell culture experiments.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. It is recommended to use aqueous solutions on the same day they are prepared; however, they can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Preparation of Organic this compound Stock Solution

In cases where higher concentrations are required or for specific experimental needs, organic solvents can be used. However, it is crucial to ensure the final concentration of the organic solvent in the assay is minimal to avoid toxicity.

-

Solvent Selection: Choose an appropriate organic solvent based on the required concentration (e.g., ethanol for ~1 mg/mL or DMSO for ~0.25 mg/mL).[4]

-

Weighing this compound: Accurately weigh the this compound powder in a sterile tube.

-

Dissolution: Add the organic solvent to the this compound powder and vortex until fully dissolved. Purging the solvent with an inert gas before use can improve stability.[4]

-

Storage: Store the organic stock solution at -20°C in tightly sealed tubes.